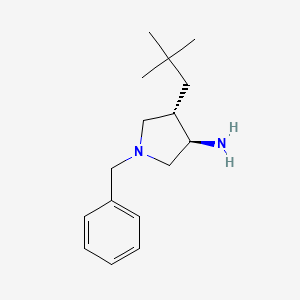
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Addition of the 2,2-Dimethylpropyl Group: This can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: The benzyl and 2,2-dimethylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of new functional groups.
科学的研究の応用
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism by which (3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.
類似化合物との比較
Similar Compounds
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine: Unique due to its specific chiral centers and functional groups.
Other Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.
Benzylamines: Compounds with a benzyl group attached to an amine, but lacking the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H26N2 |
|---|---|
分子量 |
246.39 g/mol |
IUPAC名 |
(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)9-14-11-18(12-15(14)17)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12,17H2,1-3H3/t14-,15-/m0/s1 |
InChIキー |
IZQWINLFPNXUKN-GJZGRUSLSA-N |
異性体SMILES |
CC(C)(C)C[C@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)CC1CN(CC1N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
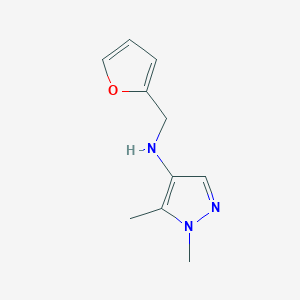
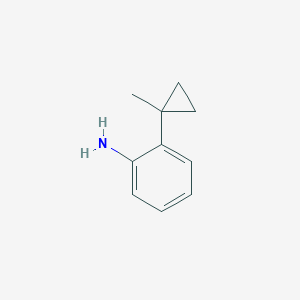
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
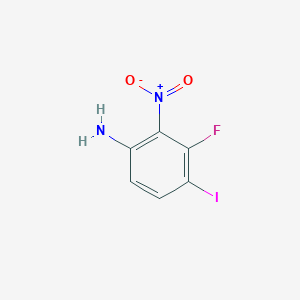
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)
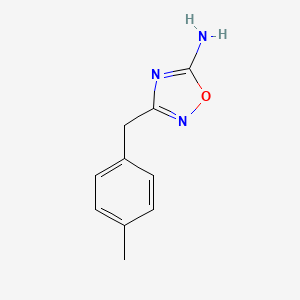
![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
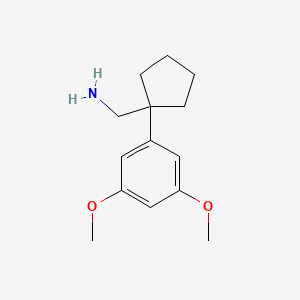
![2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)
